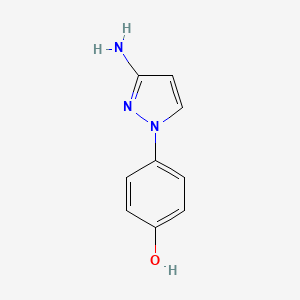

4-(3-Amino-1H-pyrazol-1-YL)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(3-aminopyrazol-1-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H,(H2,10,11) |

InChI Key |

AQAHWBZHVSFSAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Amino 1h Pyrazol 1 Yl Phenol and Its Analogues

Direct Synthesis Approaches to the Core Scaffold

The direct construction of the 4-(3-Amino-1H-pyrazol-1-YL)phenol scaffold often involves multi-step sequences that establish the crucial phenol-pyrazole linkage.

Multi-step Protocols for Phenol-Pyrazole Linkage

The synthesis of pyrazole (B372694) derivatives frequently relies on the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov In the context of this compound, this could involve the use of a substituted hydrazine and a precursor containing the phenol (B47542) moiety.

One common strategy involves the Knorr pyrazole synthesis, where a β-ketoester is reacted with a hydrazine. beilstein-journals.org For the target molecule, this would necessitate a (4-hydroxyphenyl)hydrazine and a β-ketonitrile to introduce the amino group. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. beilstein-journals.org

Another approach is the use of α,β-unsaturated ketones, which can react with hydrazine derivatives to form pyrazolines that are subsequently oxidized to pyrazoles. nih.gov This method allows for the introduction of various substituents on the pyrazole ring.

Reaction Conditions and Optimization Strategies for Yield and Purity

The efficiency and outcome of pyrazole synthesis are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and catalyst play a critical role in determining the yield and purity of the final product. For instance, the use of microwave irradiation has been shown to accelerate pyrazole synthesis. mdpi.com

Catalysts are often employed to improve reaction rates and regioselectivity. For example, copper triflate in combination with an ionic liquid has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. nih.gov The optimization of these conditions is crucial for achieving high yields and minimizing the formation of side products.

Synthesis via Precursor Functionalization

An alternative to building the pyrazole ring from acyclic precursors is to modify an existing pyrazole scaffold. This approach allows for the late-stage introduction of functional groups, providing a versatile route to a variety of analogs.

Aminomethyl Modifications in Pyrazole Systems

The introduction of an aminomethyl group onto a pyrazole ring can be achieved through various methods. One such method involves the reaction of a pyrazole with formaldehyde (B43269) and an amine in a Mannich-type reaction. This allows for the direct installation of an aminomethyl substituent at a reactive position on the pyrazole ring.

Another strategy involves the reduction of a pyrazole-carboxaldehyde or a pyrazole-carbonitrile to the corresponding aminomethyl group. This two-step process provides a reliable route to aminomethyl-substituted pyrazoles. nih.gov

Utilization of 4-Hydroxybenzylamine (B1666329) and Pyrazole Precursors

The synthesis of this compound can also be envisioned through the reaction of a suitable pyrazole precursor with 4-hydroxybenzylamine. For example, a pyrazole with a leaving group at the 1-position could be displaced by 4-hydroxybenzylamine to form the desired product.

Alternatively, a pyrazole-4-carbaldehyde can be reacted with 4-hydroxybenzylamine to form an imine, which can then be reduced to the corresponding amine. This reductive amination provides a straightforward method for linking the phenol and pyrazole moieties. nih.gov

Cyclocondensation and Ring Formation Strategies

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a powerful tool for the construction of the pyrazole ring from simple starting materials. mdpi.comnih.gov These reactions typically involve the condensation of a binucleophile, such as hydrazine, with a 1,3-dielectrophile. nih.govbeilstein-journals.org

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for pyrazole synthesis. beilstein-journals.orgresearchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Another important cyclocondensation strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comnih.gov This reaction proceeds through a Michael addition followed by cyclization and dehydration to afford the pyrazole ring. The use of different substituted hydrazines and α,β-unsaturated carbonyl compounds allows for the synthesis of a wide range of pyrazole derivatives.

More recent advances in cyclocondensation strategies include the use of multicomponent reactions, which allow for the one-pot synthesis of complex pyrazole derivatives from simple starting materials. beilstein-journals.org These methods offer significant advantages in terms of efficiency and atom economy.

Below is a table summarizing various synthetic approaches to pyrazole derivatives:

| Synthetic Strategy | Key Reactants | Reaction Type | Reference |

| Knorr Pyrazole Synthesis | β-Ketoester, Hydrazine | Cyclocondensation | beilstein-journals.org |

| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine | Cyclocondensation/Oxidation | nih.gov |

| Precursor Functionalization | Pyrazole, Formaldehyde, Amine | Mannich Reaction | N/A |

| Precursor Functionalization | Pyrazole-carboxaldehyde, Amine | Reductive Amination | nih.gov |

| From 1,3-Dicarbonyls | 1,3-Dicarbonyl, Hydrazine | Cyclocondensation | researchgate.net |

| Multicomponent Reactions | Various simple precursors | One-pot synthesis | beilstein-journals.org |

Cyclocondensation of Chalcone (B49325) Derivatives with Hydrazine Hydrate (B1144303)

A primary and well-established method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine hydrate. thepharmajournal.com Chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde. thepharmajournal.com

The general reaction scheme involves the reaction of a chalcone with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), often under reflux conditions. thepharmajournal.com The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. Subsequent oxidation or tautomerization can lead to the formation of the pyrazole ring.

For instance, the synthesis of 4-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has been reported via the reaction of a corresponding chalcone with phenylhydrazine (B124118) hydrate in ethanol at 80°C. thepharmajournal.com Similarly, 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has been synthesized with a 75% yield using this method. thepharmajournal.com The reaction progress is often monitored by thin-layer chromatography (TLC). thepharmajournal.com

Table 1: Examples of Pyrazoline Synthesis from Chalcones

| Chalcone Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-one | Phenylhydrazine hydrate | 4-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 55.22 | thepharmajournal.com |

| Chalcone from 3,4,5-trimethoxy acetophenone (B1666503) and benzaldehyde | Hydrazine hydrate, Acetic acid | N-1-acetyl-4,5-dihydropyrazoline compounds | 50.8 - 82.4 | elifesciences.org |

| Chalcone from ketone & aldehyde | Phenylhydrazine hydrate | 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 75 | thepharmajournal.com |

Advanced Synthetic Techniques for Derivatization

Further modification of the this compound scaffold is crucial for developing new compounds with specific properties. Advanced synthetic techniques allow for selective derivatization at various positions on the pyrazole and phenolic moieties.

N-alkylation of pyrazoles is a key functionalization step. However, the presence of two nitrogen atoms in the pyrazole ring can lead to the formation of regioisomers. Several methods have been developed to control the regioselectivity of this reaction.

One approach involves a catalyst-free Michael reaction, which has demonstrated high regioselectivity (N1/N2 > 99.9:1) and yields greater than 90% for the N1-alkylation of various pyrazoles. acs.org This method is compatible with a range of functional groups, including bromo, ester, nitro, and nitrile, allowing for subsequent functionalization. acs.org

Another strategy utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid. mdpi.comresearchgate.net This method provides good yields for the N-alkylation of pyrazoles with benzylic, phenethyl, and benzhydryl groups. mdpi.com In the case of unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product determined by steric factors. mdpi.comresearchgate.net

Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has also been developed. thieme-connect.com Using α-bromoacetates and acetamides as alkylating agents, this method yields N2-alkylated products with high regioselectivities (76:24 to 99:1) and yields ranging from 44% to 90%. thieme-connect.com

Table 2: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Catalyst/Reagents | Regioselectivity | Key Features | Reference |

|---|---|---|---|---|

| Michael Addition | Catalyst-free | >99.9:1 (N1) | High yield (>90%), broad functional group tolerance. acs.org | acs.org |

| Trichloroacetimidate Alkylation | Brønsted acid (e.g., camphorsulfonic acid) | Mixture of regioisomers (sterically controlled) | Good yields for benzylic, phenethyl, and benzhydryl groups. mdpi.com | mdpi.comresearchgate.net |

| Magnesium-Catalyzed Alkylation | MgBr2, α-bromoacetates/amides | 76:24 to 99:1 (N2) | High regioselectivity for N2-alkylation. thieme-connect.com | thieme-connect.com |

| Enzymatic Alkylation | Two-enzyme cascade | >99% | Unprecedented regioselectivity and regiodivergence. nih.gov | nih.gov |

Selective functionalization of both the phenolic hydroxyl group and the pyrazole ring is essential for creating a diverse library of compounds. The amino group on the pyrazole ring and the phenolic hydroxyl group offer sites for various chemical modifications.

The amino group at the C3 position of the pyrazole can be acylated or can participate in condensation reactions. For example, 5-acetylamino-3-methyl-1-phenylpyrazole can be formed by treating 5-amino-3-methyl-1-phenylpyrazole with an acetic acid/acetic anhydride (B1165640) mixture. researchgate.net

The phenolic hydroxyl group can be alkylated or otherwise modified. For instance, the synthesis of 1-(5-(4-(But-3-en-1-yloxy)-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone demonstrates the alkylation of the phenolic hydroxyl group. elifesciences.org

Furthermore, palladium or copper-catalyzed cross-coupling reactions can be employed for the functionalization of halo-substituted pyrazoles. nih.gov For example, Pd(dba)2 has been used for the amination of 4-bromo-1H-1-tritylpyrazole with aromatic or bulky amines, while Cu(I) catalysts are more suitable for alkylamines. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One green approach involves the use of water or ethanol as a solvent, which are less toxic than many organic solvents. nih.gov For example, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved in high yields using sodium acetate (B1210297) as a catalyst in 70% ethanol at room temperature. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. This method has been utilized for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com

Additionally, the development of catalyst-free reactions, such as the previously mentioned Michael addition for N-alkylation, aligns with the principles of green chemistry by avoiding the use of potentially toxic metal catalysts. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Amino 1h Pyrazol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environment and Connectivity

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 4-(3-Amino-1H-pyrazol-1-YL)phenol, one would expect to observe distinct signals for the protons on the phenol (B47542) ring, the pyrazole (B372694) ring, the amino group, and the hydroxyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and to characterize the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help in assigning signals to specific carbon atoms, such as those in the aromatic rings and the pyrazole moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the determination of the elemental formula of the molecule, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the correct proportions (C₉H₉N₃O). Analysis of the fragmentation pattern would provide further structural information by showing how the molecule breaks apart under ionization.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the phenol, the N-H stretches of the amino group, C-H stretches of the aromatic rings, and various vibrations associated with the pyrazole and phenol ring structures. These spectra would confirm the presence of the key functional groups and provide insights into intermolecular interactions such as hydrogen bonding.

To provide a detailed and accurate analysis as requested, experimental data from the synthesis and characterization of this compound is necessary.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes would include:

O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.

N-H Stretching: One or two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) group.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic rings (phenyl and pyrazole).

C-O Stretching: A strong band for the phenolic C-O bond, usually found between 1260 and 1180 cm⁻¹.

N-H Bending: A band around 1590-1650 cm⁻¹, which may overlap with aromatic ring stretches.

Without experimental data, a precise data table cannot be generated.

Raman Spectroscopy

Raman spectroscopy, if applicable and available, would provide complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. One would expect to observe strong signals for the aromatic ring breathing modes of both the pyrazole and phenol rings. However, no specific Raman data for this compound has been found.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent would reveal its electronic transitions. The spectrum would likely be a composite of the transitions associated with the phenol and aminopyrazole chromophores. Typically, phenol exhibits two primary absorption bands around 210-220 nm and 270-280 nm. The presence of the aminopyrazole substituent on the phenyl ring would likely cause a shift in these absorption maxima (a bathochromic or "red" shift) and an increase in their intensity (hyperchromic effect) due to extended conjugation. A quantitative data table of absorption maxima (λmax) and molar absorptivity (ε) requires experimental measurement.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. Key insights would involve the identification of intermolecular interactions, such as:

Hydrogen Bonding: The phenolic -OH group and the amine -NH₂ group are strong hydrogen bond donors, while the pyrazole nitrogen atoms and the oxygen atom are potential acceptors. A network of intermolecular hydrogen bonds would be expected to play a crucial role in the crystal packing.

Computational and Theoretical Investigations of 4 3 Amino 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in computational chemistry.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. wikipedia.org

In a representative analysis of a related pyrazole derivative, the optimized geometry reveals the planarity of the pyrazole ring and the orientation of the substituted phenyl group. The bond lengths and angles obtained from these calculations are crucial for understanding the molecule's three-dimensional structure and steric interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl ring) | 1.39 | 120.0 | 0.0 |

| C-N (pyrazole ring) | 1.35 | 108.0 | 0.0 |

| N-N (pyrazole ring) | 1.38 | 110.0 | 0.0 |

| C-O (phenol) | 1.36 | - | - |

| C-N (amino group) | 1.38 | - | - |

| Phenyl-Pyrazole | - | - | 35.0 |

Note: The data in this table is representative of typical values found in computational studies of similar pyrazole derivatives and is not from an experimental study of 4-(3-Amino-1H-pyrazol-1-YL)phenol.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For aminopyrazole derivatives, the HOMO is typically localized over the electron-rich regions, such as the amino group and the pyrazole ring, while the LUMO is often distributed over the pyrazole and phenyl rings.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| E_HOMO | -5.8 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and based on typical findings for similar aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring and amino group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.netekb.eg

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding molecular stability and intramolecular charge transfer. nih.govscirp.org

For a molecule with both electron-donating (amino, hydroxyl) and electron-withdrawing (pyrazole ring) groups, NBO analysis can elucidate the donor-acceptor interactions. For instance, the lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can delocalize into the antibonding orbitals of the pyrazole and phenyl rings. The magnitude of the stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. nih.gov

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (amino) | π(C-C) (phenyl) | 5.2 |

| LP(2) O (hydroxyl) | π(C-C) (phenyl) | 3.8 |

| π(C-C) (phenyl) | π*(N-N) (pyrazole) | 2.1 |

Note: This table presents hypothetical but representative data for a molecule with similar functional groups, illustrating the type of information obtained from an NBO analysis.

Theoretical Prediction of Optoelectronic Properties

The optoelectronic properties of a molecule, which govern its interaction with light and electric fields, are of paramount importance for its application in devices such as LEDs, solar cells, and nonlinear optical systems. For this compound, these properties can be predicted using computational quantum mechanical methods. The presence of both an electron-donating amino group and a phenolic group, connected through a π-conjugated pyrazole ring, suggests the potential for interesting electronic behavior.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for applications in photonics and optoelectronics. The NLO response of a molecule is quantified by its hyperpolarizability. Organic molecules with a significant NLO response often feature an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently a high hyperpolarizability value.

In the case of this compound, the amino group (-NH2) acts as an electron donor, while the phenol (B47542) group (-OH) can also exhibit donor characteristics. The pyrazole ring serves as the π-conjugated linker. The efficiency of the NLO response is strongly dependent on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and a more pronounced NLO effect. nih.gov

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds. For pyrazole derivatives, studies have shown that structural modifications can significantly tune their NLO response. nih.gov While specific hyperpolarizability values for this compound are not available, a qualitative prediction based on its structure suggests a notable NLO activity.

| Property | Predicted Significance for this compound |

| First Hyperpolarizability (β) | Expected to be significant due to the donor-π-acceptor-like framework. |

| Intramolecular Charge Transfer (ICT) | The amino and phenol groups are expected to facilitate ICT through the pyrazole ring. |

| HOMO-LUMO Gap | A relatively low energy gap is anticipated, contributing to its potential NLO properties. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. These simulations can provide insights into the conformational changes, stability, and interactions of a molecule in different environments, such as in a solvent.

For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility in a solution. The key rotatable bond is between the phenol ring and the pyrazole ring. The simulation would reveal the preferred dihedral angle between these two rings and the energy barriers for rotation. This information is crucial as the planarity of the molecule can significantly influence its electronic properties, including conjugation and ICT, which are vital for its optoelectronic applications.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These descriptors are typically calculated using DFT.

For this compound, several key descriptors can be determined:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its resistance to electronic excitation.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO).

The local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the nitrogen atoms of the pyrazole ring and the carbon atoms of the phenol ring are potential sites for electrophilic attack, while the amino group would be a primary site for protonation.

| Descriptor | Theoretical Significance |

| HOMO Energy | Indicates the propensity to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical stability and electronic excitability. |

| Electronegativity (χ) | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | Quantifies the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Describes the propensity of a molecule to accept electrons. |

Chemical Reactivity and Derivatization Studies of 4 3 Amino 1h Pyrazol 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts significant reactivity to the molecule, primarily through oxidation reactions and by activating the attached benzene (B151609) ring towards electrophilic attack.

Oxidation Reactions and Quinone Formation

Phenols, particularly those with electron-donating substituents, are readily oxidized. libretexts.org The oxidation of phenols can yield various products, with para-benzoquinones being a common outcome when using strong oxidizing agents like chromic acid. libretexts.orgpearson.com The process involves the initial formation of a phenoxy radical, which can then be further oxidized. For aminophenols, oxidation can lead to the formation of quinone-imines. For instance, certain enzymes like tyrosinase and other o-aminophenol oxidases catalyze the oxidation of o-aminophenols and other phenols to o-quinones or o-quinone imines. mdpi.comacs.org

In the case of 4-(3-Amino-1H-pyrazol-1-YL)phenol, the presence of both a phenol (B47542) and a heterocyclic amine structure suggests a susceptibility to oxidation. Electrochemical oxidation of similar aminopyrazole structures has been shown to proceed via a persistent radical-cation, which can then lead to dimeric species. rsc.org While direct oxidation of the title compound to a simple quinone is not extensively documented, its structural similarity to aminophenols makes the formation of a quinone-imine derivative a plausible outcome under oxidative conditions. The oxidation of phenols by hypervalent iodine reagents is another established method that leads to quinone-type products. wikipedia.org

The general transformation of a phenol to a p-benzoquinone is illustrated below:

Table 1: General Scheme for Phenol Oxidation| Reactant | Oxidizing Agent | Product |

|---|

These quinonoid structures are highly electrophilic and can act as Michael acceptors, reacting with various nucleophiles. mdpi.comscholaris.ca This reactivity is fundamental to the biological activity and, in some cases, the toxicity of many phenolic compounds. scholaris.ca

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comlibretexts.org Since the para-position of the phenol ring in this compound is occupied by the pyrazolyl substituent, electrophilic attack is strongly directed to the two ortho positions relative to the hydroxyl group.

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polybromination, yielding a 2,4,6-tribromophenol (B41969) precipitate from phenol itself. byjus.com To achieve monohalogenation, milder conditions are necessary, such as using a non-polar solvent like carbon disulfide (CS₂) at low temperatures. mlsu.ac.in For the title compound, halogenation would be expected to occur at the positions ortho to the hydroxyl group. Similarly, direct C-H halogenation of pyrazole (B372694) rings, typically at the 4-position, is readily achieved with N-halosuccinimides (NCS, NBS, NIS). researchgate.netbeilstein-archives.org

Nitration: The nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com Given the blocked para position in the title compound, nitration would be expected to yield the ortho-nitro derivative. The use of concentrated nitric acid can lead to polysubstitution and oxidation, forming picric acid from phenol. mlsu.ac.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions. wikipedia.org However, their application to phenols can be complex. The strong activation of the ring can lead to polyalkylation, and the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring. ijpcbs.comjk-sci.com Specific catalysts and conditions are often required to achieve successful Friedel-Crafts reactions on highly activated or heterocyclic systems. ijpcbs.comresearchgate.net For this compound, acylation or alkylation would be predicted to occur at the ortho positions, though side reactions are possible.

Reactivity of the Pyrazole Amine Moiety

The primary amino group at the C3 position of the pyrazole ring is a key site of nucleophilicity and a handle for extensive derivatization.

Reduction Reactions to Form Primary Amines

The amino group in this compound is already a primary amine (-NH₂). Therefore, reactions to form a primary amine are not applicable. However, the amino group can be removed or transformed via reductive pathways. One notable reaction is reductive deamination, which can be achieved through diazotization. The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates. While they are often used in substitution reactions (e.g., Sandmeyer reaction), they can also be reduced to remove the amino group and replace it with a hydrogen atom, effectively yielding a 5-H-pyrazole derivative. organic-chemistry.orgresearchgate.net

Nucleophilic Substitution Reactions

The 3-amino group of the pyrazole is strongly nucleophilic and readily attacks a wide range of electrophiles. nih.gov In poly-functionalized aminopyrazoles, the exocyclic amino group is generally the most reactive nucleophilic site. nih.govbeilstein-journals.org This reactivity is foundational for building more complex molecules.

Common nucleophilic reactions involving the pyrazole amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for introducing new functional groups or for use as a protecting group.

Alkylation: Reaction with alkyl halides. Reductive amination with aldehydes or ketones is another method to achieve N-alkylation. beilstein-journals.org

Condensation: The amino group can condense with carbonyl compounds like ketones and aldehydes to form imines (Schiff bases), which can be further reduced or used in cyclization reactions.

Cyclization Reactions to Form Fused Heterocyclic Systems

The polyfunctional nature of this compound, specifically the 1,3-relationship of the nucleophilic amine and the C4-H of the pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems, known as pyrazoloazines. nih.gov These reactions typically involve condensation with a 1,3-bielectrophilic partner.

Pyrazolo[3,4-b]pyridines: This fused system is commonly synthesized by reacting 5-aminopyrazoles with various 1,3-dielectrophiles. mdpi.com The reaction with 1,3-dicarbonyl compounds is a classic method. nih.govmdpi.com Multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-ketonitrile) also provide efficient access to this scaffold. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines

| Aminopyrazole Reactant | Co-Reactants | Conditions | Fused Product | Reference(s) |

|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | β-Ketonitrile, Aldehyde | Et₃N, DMF, 90 °C then NaNO₂, AcOH | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Heat | 4-Chloro-substituted 1H-pyrazolo[3,4-b]pyridine | mdpi.com |

Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is also readily accessible. The synthesis involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles. nih.govrsc.org Recent methods include tandem reactions, such as the copper-catalyzed annulation of saturated ketones with aminopyrazoles. acs.org

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Aminopyrazole Reactant | Co-Reactants | Conditions | Fused Product | Reference(s) |

|---|---|---|---|---|

| 3-Aminopyrazoles | Saturated Ketones | Cu(II), TEMPO | Functionalized pyrazolo[1,5-a]pyrimidines | acs.org |

| NH-5-Aminopyrazoles | β-Enaminones | Microwave, 180 °C | Substituted pyrazolo[1,5-a]pyrimidines | rsc.org |

Pyrazolo[5,1-c] mdpi.comnih.govacs.orgtriazines: These fused triazine systems can be synthesized from 5-aminopyrazoles via diazotization. The resulting diazonium salt is then coupled with active methylene compounds, and the intermediate hydrazone undergoes cyclization to form the pyrazolotriazine ring system. nih.govresearchgate.net

Synthesis of Pyrazolo-Fused Pyrimidines and Triazines

The 3-aminopyrazole (B16455) moiety within this compound is an excellent precursor for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]triazines. These fused systems are of significant interest as they are structurally analogous to purines, which are fundamental components of DNA and RNA. beilstein-journals.org

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of the 3-aminopyrazole with reagents that can provide a three-atom fragment to form the pyrimidine (B1678525) ring. A common method is the condensation with 1,3-dicarbonyl compounds or their equivalents. For instance, reacting a 1-substituted-5-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[3,4-d]pyrimidinone ring system. Another established route involves treatment with a Vilsmeier-Haack reagent (DMF/POCl₃) followed by cyclization with an ammonia (B1221849) source like ammonium (B1175870) carbonate to yield the pyrazolo[3,4-d]pyrimidine core. mdpi.com

For the synthesis of pyrazolo-fused triazines , such as pyrazolo[1,5-a] beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazines, the aminopyrazole can be treated with reagents like cyanamide (B42294) in the presence of triethyl orthoformate. beilstein-journals.org This reaction proceeds via the formation of a formamidine (B1211174) intermediate, which then undergoes cyclization with cyanamide. beilstein-journals.org Another class, the pyrazolo[3,4-d] beilstein-journals.orgmdpi.comCurrent time information in Bangalore, IN.triazines, can be synthesized from 5-aminopyrazole derivatives through diazotization with sodium nitrite, which triggers an in situ cyclization to form the fused triazine ring. beilstein-journals.org

| Fused Ring System | Typical Reagents | Reaction Type |

| Pyrazolo[3,4-d]pyrimidine | Vilsmeier-Haack Reagent & Ammonium Carbonate | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | β-Ketoesters, Acetylacetone | Cyclocondensation |

| Pyrazolo[1,5-a] beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazine | Cyanamide & Triethyl Orthoformate | Cyclocondensation |

| Pyrazolo[3,4-d] beilstein-journals.orgmdpi.comCurrent time information in Bangalore, IN.triazine | Sodium Nitrite (on aminopyrazole) | Diazotization & Cyclization |

Formation of Other Pyrazole-Annulated Scaffolds

Beyond pyrimidines and triazines, the reactive nature of the aminopyrazole core allows for the synthesis of a wide range of other fused heterocyclic structures, known as pyrazole-annulated scaffolds.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These are often constructed via multicomponent reactions, which offer efficiency by forming several bonds in a single operation. beilstein-journals.orgnih.gov A common approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone or a ketone with an α-methylene group. nih.gov The reaction mechanism typically starts with the condensation between the aldehyde and the ketone to form an α,β-unsaturated ketone intermediate, which then undergoes a Michael addition with the aminopyrazole, followed by cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine. beilstein-journals.orgnih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on the reactants. nih.gov

More complex tricyclic systems can also be accessed. For example, pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comCurrent time information in Bangalore, IN.nih.govtriazines have been synthesized from pyrazolo[4,3-e] mdpi.comCurrent time information in Bangalore, IN.nih.govtriazine precursors. mdpi.com This transformation involves a nucleophilic substitution reaction with sodium azide (B81097) on a suitable triazine derivative, leading to a tetrazole ring fused to the pyrazolotriazine core. mdpi.com These multi-ring systems are of interest for their potential as novel chemotherapeutic agents. mdpi.com

| Fused Scaffold | Synthetic Strategy | Key Intermediates / Reagents |

| Pyrazolo[3,4-b]pyridine | Multicomponent Reaction | Aldehydes, β-Diketones/Ketones |

| Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comCurrent time information in Bangalore, IN.nih.govtriazine | Nucleophilic Substitution | Sodium Azide on a pyrazolotriazine |

Catalyst-Mediated Transformations and Cross-Coupling Reactions

Catalyst-mediated reactions, particularly palladium-catalyzed cross-couplings, are powerful tools for the structural modification of this compound, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for Aromatic Halogenation

While the Suzuki-Miyaura reaction is a C-C bond-forming reaction, it is critically dependent on the presence of an organohalide (or triflate) coupling partner. Therefore, a prerequisite for using this reaction to derivatize this compound is the introduction of a halogen atom onto either the pyrazole or the phenol ring. The phenol ring can be halogenated using standard electrophilic aromatic substitution methods.

Once halogenated, the resulting aryl halide derivative of this compound can undergo Suzuki-Miyaura cross-coupling. This reaction pairs the organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is exceptionally useful for creating biaryl structures or for attaching various aryl and heteroaryl substituents. libretexts.orgnih.gov

The efficiency of the coupling can depend on the halogen used, with bromo and chloro derivatives often being superior to iodo-pyrazoles due to a reduced tendency for a dehalogenation side reaction. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Coupling Partner 1 (Halogenated Pyrazole) | Coupling Partner 2 (Organoboron Reagent) | Catalyst/Base System | Product Type |

| 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)phenol | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(3-Amino-4-phenyl-1H-pyrazol-1-yl)phenol |

| 4-(3-Amino-1-(4-bromophenyl)-1H-pyrazol-3-amine | Aryl/Heteroaryl boronic acids | Pd catalyst / Base | Biaryl or Heteroaryl-aryl linked pyrazole |

| 4-(3-Amino-4-chloro-1H-pyrazol-1-yl)phenol | Styryl boronic acid | Pd catalyst / Base | 4-(3-Amino-4-styryl-1H-pyrazol-1-yl)phenol |

Functional Group Interconversions and Modifications for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound-based compounds, systematic modifications of its functional groups are essential. These interconversions help to probe the interactions of the molecule with biological targets and to optimize properties such as potency, selectivity, and pharmacokinetics. nih.govnih.gov

The exocyclic 3-amino group is a key site for modification. It can be readily acylated to form amides or sulfonylated to form sulfonamides. These changes can introduce a wide variety of substituents and alter the hydrogen bonding capacity of the molecule, which can be crucial for binding to protein targets. nih.govmdpi.com For example, in the development of kinase inhibitors, converting the amino group to a specific benzamide (B126) was found to be critical for achieving high potency. mdpi.com

The phenolic hydroxyl group is another important handle for derivatization. It can be converted into ethers (e.g., via Williamson ether synthesis) or esters. Modifying this group can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor. In some SAR studies, the introduction of a phenol group in a specific position led to a significant increase in inhibitory activity against enzymes like meprins, highlighting its role in anchoring the molecule in a protein's binding pocket. nih.gov

These modifications, often performed in combination, allow for a systematic exploration of the chemical space around the core scaffold to identify derivatives with improved therapeutic potential. nih.govacs.org

| Functional Group | Modification Reaction | Resulting Group | Purpose in SAR Studies |

| 3-Amino Group | Acylation | Amide | Introduce new substituents, alter H-bonding |

| 3-Amino Group | Sulfonylation | Sulfonamide | Probe binding pockets, improve potency |

| Phenolic -OH Group | Etherification | Ether | Modify polarity, block H-bond donation |

| Phenolic -OH Group | Esterification | Ester | Act as a prodrug, alter solubility |

| Pyrazole N-H | Alkylation | N-Alkyl Pyrazole | Explore steric and electronic effects |

Mechanistic Biological Activity Studies of 4 3 Amino 1h Pyrazol 1 Yl Phenol in Vitro Investigations

Enzyme Modulation and Inhibition Mechanisms

The structural features of 4-(3-Amino-1H-pyrazol-1-YL)phenol suggest its potential as a modulator of various enzyme families. The aminopyrazole core is a recognized pharmacophore in inhibitor design, and the phenolic group can participate in crucial binding interactions.

While direct studies on this compound are limited, the broader pyrazole (B372694) scaffold has been investigated for its capacity to inhibit metalloproteases. Research into 3,4,5-substituted pyrazole derivatives has demonstrated their potential as inhibitors of meprins α and β, a subfamily of zinc-dependent metalloproteases. researchgate.net These studies suggest that the pyrazole ring system is a viable starting point for designing inhibitors that can interact with the catalytic sites of these enzymes. researchgate.net However, further investigation is required to determine the specific inhibitory profile of this compound against various metalloproteases, such as matrix metalloproteinases (MMPs) or A Disintegrin and Metalloproteinases (ADAMs). researchgate.net

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov The inhibition of this enzyme is a key strategy for managing hyperuricemia. nih.gov Phenolic compounds and pyrazole derivatives have been identified as inhibitors of xanthine oxidase. nih.govnih.gov

Studies on pyrazolone (B3327878) derivatives reveal a mixed-type inhibition mechanism, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular modeling has shown that the carboxylic group of some inhibitors can form a salt bridge with Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010) in the enzyme's active site, which contains a molybdenum cofactor. nih.gov Although this compound has not been specifically tested, its phenolic and pyrazole structures are found in known XO inhibitors, suggesting it may have similar inhibitory potential. For instance, various flavonoids and other phenolic compounds have demonstrated XO inhibitory activity, which is often concentration-dependent. nih.govnih.gov

The 3-amino-1H-pyrazole scaffold is a well-established hinge-binding moiety in the development of kinase inhibitors. nih.gov Research has leveraged this structural motif to create potent and selective inhibitors for various kinases.

One significant area of research has been the targeting of the understudied PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. nih.gov Starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor, structural modifications led to the development of highly potent and selective compounds. For example, inhibitor 43d emerged from these studies, showing high cellular potency for CDK16 and other members of the PCTAIRE and PFTAIRE families. nih.gov A differential scanning fluorimetry (DSF) screen against approximately 100 kinases confirmed its selectivity. nih.gov The inhibition of CDK16 by this class of compounds was shown to induce a G2/M phase cell cycle arrest. nih.gov

The table below summarizes the in vitro potency of a derivative based on the 3-amino-1H-pyrazole scaffold.

| Compound | Target Kinase | EC50 (nM) |

| 43d | CDK16 | 33 |

| PCTAIRE family | 20-120 | |

| PFTAIRE family | 50-180 |

This table presents the cellular potency (EC50) of a representative inhibitor developed from the 3-amino-1H-pyrazole scaffold against the PCTAIRE and PFTAIRE kinase families. nih.gov

Furthermore, thermal shift assays have indicated that certain N-(1H-pyrazole-3-yl)pyrimidine-4-amine-based inhibitors can stabilize c-Jun-N-terminal kinase 3 (JNK3), suggesting an inhibitory interaction. nih.gov

Currently, there is a lack of specific in vitro studies in the reviewed scientific literature detailing the direct inhibitory effects of this compound on arylamine N-acetyltransferases (NATs). These enzymes are involved in the metabolism of various aromatic amine and hydrazine (B178648) drugs and carcinogens. Further research is needed to explore the potential interaction between this compound and the NAT enzyme family.

The ability of aminopyrazole derivatives to inhibit kinases places them as key modulators of intracellular signal transduction pathways. By targeting specific kinases, these compounds can interfere with the signaling cascades that control cell proliferation, differentiation, and survival.

The inhibition of CDK16 and the PCTAIRE family by 3-amino-1H-pyrazole-based compounds directly impacts cell cycle regulation, a fundamental signaling pathway. nih.gov The observed G2/M phase arrest is a direct consequence of disrupting this pathway. nih.gov Additionally, novel 3-aminopyrazole (B16455) inhibitors of MAP-kinase-activated kinase 2 (MK-2) have been discovered, which can inhibit the intracellular phosphorylation of Hsp27 and, consequently, the LPS-induced release of TNF-alpha, demonstrating modulation of the p38 MAP kinase signaling cascade. nih.gov Other research has focused on developing aminopyrazole-based inhibitors against Fibroblast Growth Factor Receptors (FGFR) 2 and 3, including their drug-resistant gatekeeper mutants. nih.gov This highlights the role of this scaffold in targeting aberrant RTK signaling pathways that are crucial drivers in various cancers. nih.gov

Antioxidant Potential and Redox Activity

The antioxidant properties of compounds are often evaluated through their ability to scavenge free radicals. Both phenolic and aminopyrazole structures contribute to the antioxidant potential of molecules. The phenolic hydroxyl group can donate a hydrogen atom to neutralize radicals, while the pyrazole ring system can also participate in redox reactions. nih.govpsu.edu

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to measure antioxidant activity. nih.govsemanticscholar.org Studies on various 5-aminopyrazole derivatives have demonstrated their radical scavenging capabilities. The antioxidant activity (AA%) can vary significantly based on the specific substitutions on the pyrazole core and associated phenyl rings. nih.gov

The table below shows the antioxidant activity of several 5-aminopyrazole derivatives, illustrating the range of radical scavenging potential within this class of compounds.

| Compound Derivative | Antioxidant Activity (AA%) |

| 4b | 27.65 |

| 4c | 15.47 |

| 1d | 6.12 |

| 3c | 5.05 |

| 2b | 4.67 |

This table displays the percentage of antioxidant activity (AA%) for selected 5-aminopyrazole derivatives as measured by the DPPH assay. The data illustrates how structural modifications influence antioxidant potential. nih.gov

These findings suggest that this compound, possessing both a phenolic hydroxyl group and an aminopyrazole core, is likely to exhibit significant antioxidant and radical scavenging properties. nih.govnih.gov

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of pyrazole derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. mdpi.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comnih.gov The antioxidant activity of pyrazole-containing compounds is often attributed to the presence of the NH proton within the pyrazole ring. nih.gov

While specific DPPH scavenging data for this compound is not extensively detailed in the reviewed literature, studies on related aminopyrazole and pyrazole-phenol derivatives provide insights into their antioxidant capacity. For instance, a study on 5-aminopyrazole derivatives showed that some compounds exhibited antioxidant activity, with the best-performing derivatives showing up to 27.65% antioxidant activity (AA%) in the DPPH assay. nih.gov Another study on pyrazole derivatives, Pyz-1 and Pyz-2, reported moderate antioxidant capacities with SC₅₀ values of 238.53 µM and 138.70 µM, respectively, in the DPPH assay. nih.gov Phenolic compounds are generally known to be potent radical scavengers, suggesting that the phenolic hydroxyl group in this compound likely contributes significantly to its antioxidant potential. mdpi.com

| Compound/Derivative | Assay | Result (IC₅₀/SC₅₀/AA%) | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivative 4b | DPPH | 27.65% AA% | nih.gov |

| 5-Aminopyrazole derivative 4c | DPPH | 15.47% AA% | nih.gov |

| Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) | DPPH | 238.53 µM (SC₅₀) | nih.gov |

| Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) | DPPH | 138.70 µM (SC₅₀) | nih.gov |

Involvement in Oxidative Stress Models

Beyond simple radical scavenging, the involvement of aminopyrazole derivatives in more complex in vitro models of oxidative stress has been investigated. A study on a series of 5-aminopyrazole derivatives explored their effects on reactive oxygen species (ROS) production in human platelets. nih.gov Several of these compounds were found to inhibit ROS production, with some derivatives exhibiting IC₅₀ values between 113 and 139 µM. nih.gov This suggests that these compounds can interfere with the cellular mechanisms that lead to oxidative stress. The ability to inhibit ROS production in a cellular model points towards a potential protective effect against oxidative damage. nih.gov

| Compound/Derivative | Model System | Parameter Measured | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole derivative 3b | Human Platelets | ROS Production | ~113-139 µM | nih.gov |

| 5-Aminopyrazole derivative 3c | Human Platelets | ROS Production | ~113-139 µM | nih.gov |

Antimicrobial Activity Studies (In Vitro)

The antimicrobial properties of pyrazole derivatives have been a subject of extensive research, with many compounds demonstrating activity against a range of pathogenic microorganisms.

Numerous studies have reported the in vitro antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides were evaluated for their antibacterial potential. nih.gov One of the most effective compounds in this series, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. nih.gov This compound was also active against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1.96 to 7.81 µg/mL. nih.gov

In another study, a series of 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles were synthesized and tested against various bacterial strains. researchgate.net The MIC values for these compounds against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus were determined. researchgate.net Furthermore, some pyrazole derivatives have shown potent activity against multidrug-resistant pathogens. acs.org

| Compound/Derivative | Bacterial Strain | Result (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Staphylococcus aureus ATCC 25923 | 7.81 | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | Staphylococcus epidermidis ATCC 12228 | 7.81 | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA (clinical isolates) | 1.96-7.81 | nih.gov |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

The antifungal potential of pyrazole derivatives has also been investigated against a variety of pathogenic fungi. A study focusing on pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety reported significant antifungal activity against Candida albicans isolates, with inhibition zones ranging from 28 to 32 mm. acs.org Another study synthesized a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes and their corresponding dihydrooxazole derivatives, which showed notable antifungal activity against several Candida species, including C. albicans, C. tropicalis, and C. krusei. mdpi.com The minimum inhibitory concentrations (MICs) for these compounds were often lower than that of the standard antifungal drug fluconazole. mdpi.com

| Compound/Derivative | Fungal Strain | Result (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Thiazol-4-one/Thiophene Derivatives | Candida albicans | Inhibition zones 28-32 mm | acs.org |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehydes (4a-j) | Candida spp. | Lower than fluconazole | mdpi.com |

| 5-(1,3-Diaryl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | Candida spp. | Lower than fluconazole | mdpi.com |

| Pyrazole derivative 2 | Aspergillus niger | 1 | nih.gov |

Several pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. One study reported the synthesis of 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives that exhibited interesting activity against a strain of M. tuberculosis and a human strain of M. tuberculosis H4. nih.gov While specific MIC values for a broad range of compounds are not always available, the pyrazole scaffold is considered a promising starting point for the development of new antimycobacterial agents.

| Compound/Derivative | Mycobacterial Strain | Result | Reference |

|---|---|---|---|

| 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Mycobacterium tuberculosis | Interesting activity | nih.gov |

| 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives | M. tuberculosis H4 (human strain) | Interesting activity | nih.gov |

Antiproliferative and Anticancer Mechanisms (In Vitro Cell Line Studies)

The antiproliferative and anticancer properties of aminopyrazole derivatives have been demonstrated in various in vitro studies using human cancer cell lines. A series of 5-aminopyrazole derivatives were tested for their cell growth inhibitory activity using an MTT assay. mdpi.com Some of these compounds emerged as promising antiproliferative agents, effectively suppressing the growth of specific cancer cell lines. mdpi.com For instance, certain derivatives showed significant growth inhibition in cell lines such as the human epidermoid carcinoma A431. nih.gov

The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways involved in cancer progression. For example, some 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were found to inhibit tumor cell proliferation by interfering with the Src tyrosine kinase and the downstream MAPK/ERK signaling pathway, rather than by directly blocking the EGF receptor. nih.gov

| Compound/Derivative | Cancer Cell Line | Result (Growth Inhibition % / IC₅₀) | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives (1) | Various cancer cell lines | Growth percent values ≤ 50% at 10 µM | mdpi.com |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives | A431 (human epidermoid carcinoma) | Potent growth inhibition | nih.gov |

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, a class of drugs often utilized in cancer therapy. nih.gov While direct studies on the anti-proliferative effects of this compound are not extensively documented in publicly available literature, the broader family of aminopyrazole derivatives has demonstrated significant potential in curbing the growth of various cancer cell lines.

Research into related aminopyrazole compounds has revealed their capacity to inhibit cancer cell proliferation. For instance, a series of 5-aminopyrazole derivatives were shown to be promising anti-proliferative agents, capable of suppressing the growth of specific cancer cell lines. nih.gov The anti-cancer activity of these compounds is influenced by the nature of substituents on the pyrazole and associated phenyl rings. nih.gov For example, certain derivatives with bulky substituents on a catechol portion showed significant growth inhibition in breast cancer, leukemia, and renal cancer cell lines. nih.gov

One study on 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), a compound with a similar aminopyrazole core, demonstrated growth inhibition of Merkel cell carcinoma (MCC) cells. mdpi.com This inhibition was achieved by repressing the transcription of viral T antigens, which are crucial for the proliferation of MCPyV-positive tumor cells. mdpi.com

Furthermore, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and shown to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov The structure-activity relationship studies from this research underscored the critical role of the N-terminal pyrazole ring in the observed anti-proliferative activity. nih.gov

The general anti-cancer potential of pyrazole-based molecules is well-recognized, with their application in treating various cancers, including breast cancer and lymphoma. nih.gov The core structure is a key component of kinase inhibitors that target enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov

Table 1: Examples of Anti-proliferative Activity of Related Aminopyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 5-Aminopyrazole Derivatives | Breast, Leukemia, Renal | Growth suppression | nih.gov |

| 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) | Merkel Cell Carcinoma (MCC) | Inhibition of cell growth | mdpi.com |

| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives | MCF-7 (Breast Cancer) | Inhibition of proliferation | nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives | General | Anti-proliferative, Anti-cancer | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer activity of pyrazole derivatives often stems from their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, for instance, has been a key component in the design of inhibitors targeting Cyclin-Dependent Kinases (CDKs). nih.gov Inhibition of these kinases can interfere with the cell cycle progression. For example, certain inhibitors based on this scaffold have been shown to cause a G2/M phase cell cycle arrest. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. The accumulation of cells in the G2/M phase is a hallmark of the disruption of the cell cycle machinery. nih.gov

Studies on specific aminopyrazole derivatives have provided further insights into these mechanisms. For example, some compounds in a series of 3-amino-1H-pyrazole-based kinase inhibitors led to an increase in cells with pyknosed nuclei, a morphological change indicative of apoptotic cell death due to DNA condensation. nih.gov This supports the hypothesis that the inhibition of specific kinases like CDK16 can trigger apoptosis. nih.gov

Furthermore, the evaluation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives in MCF-7 breast cancer cells included DNA fragmentation analysis, a key indicator of apoptosis. nih.gov

Table 2: Apoptosis and Cell Cycle Arrest Mechanisms of Related Aminopyrazole Derivatives

| Compound/Derivative Class | Mechanism | Observed Effect | Reference |

| 3-Amino-1H-pyrazole-based Kinase Inhibitors | Induction of Apoptosis | Increase in cells with pyknosed nuclei | nih.gov |

| 3-Amino-1H-pyrazole-based Kinase Inhibitors | Cell Cycle Arrest | Accumulation of cells in G2/M phase | nih.gov |

| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives | Induction of Apoptosis | DNA fragmentation | nih.gov |

Modulation of DNA Synthesis

The interaction with DNA and the inhibition of its synthesis are additional mechanisms through which aminopyrazole derivatives may exert their anticancer effects. The evaluation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives for their antiproliferative effects included the [3H] thymidine (B127349) incorporation assay. nih.gov This assay directly measures the rate of DNA synthesis, and its inhibition indicates a direct impact on this fundamental cellular process. nih.gov

Other Mechanistic Biological Investigations (In Vitro)

Anti-inflammatory Pathways (Molecular Level)

Compounds containing a pyrazole nucleus have been reported to possess anti-inflammatory properties. nih.gov A significant molecular target for the anti-inflammatory activity of this class of compounds appears to be the p38 MAP kinase. A novel class of highly selective inhibitors of p38 MAP kinase was discovered from a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.gov The X-ray crystal structure of a compound in this series bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the threonine 106 residue of the enzyme, which likely contributes to its selectivity. nih.gov The p38 MAP kinase is a key component of signaling cascades that lead to the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting p38 MAP kinase, these compounds can effectively block the inflammatory response at a molecular level.

Antidiabetic Effects (Mechanistic Basis)

The potential antidiabetic effects of pyrazole derivatives may be linked to the inhibition of Glycogen Synthase Kinase 3 (GSK3). mdpi.com GSK3 inhibitors have been investigated as potential treatments for diabetes. mdpi.com A study on 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) revealed that it has a previously unreported inhibitory activity against GSK3. mdpi.com This finding is significant as it suggests a mechanistic basis for the potential antidiabetic properties of aminopyrazole compounds.

Neuroprotective Mechanisms (If applicable)

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. A series of 3-(1H-pyrazole-1-yl)-N-propananilide derivatives were shown to possess neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in an in vitro model. nih.gov The underlying mechanism for this neuroprotection was found to be the reduction in the levels of Bax, a pro-apoptotic protein, and the activation of caspase-3, a key executioner of apoptosis. nih.gov These findings suggest that aminopyrazole-containing compounds could protect neurons from degeneration by modulating apoptotic pathways. nih.gov

Furthermore, the aforementioned inhibitory activity of some pyrazole derivatives against GSK3 is also relevant in the context of neuroprotection, as GSK3 inhibitors are being investigated for the treatment of Alzheimer's disease. mdpi.com

Structure Activity Relationship Sar Analysis of 4 3 Amino 1h Pyrazol 1 Yl Phenol Derivatives

Influence of Substituents on the Pyrazole (B372694) Ring

The pyrazole ring is a core component of many pharmacologically active compounds. globalresearchonline.net Substitutions on this five-membered heterocyclic ring can significantly alter the biological efficacy of the parent molecule. mdpi.com

Impact of Amino Group Modifications on Biological Effects

The 3-amino group on the pyrazole ring is a critical determinant of the biological activity of 4-(3-Amino-1H-pyrazol-1-YL)phenol derivatives. Modifications to this group can modulate the compound's interaction with biological targets. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov In one study, the N-(1-naphthyl) derivative demonstrated significant efficacy against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This suggests that the nature of the substituent on the amino group plays a crucial role in determining the antibacterial spectrum and potency.

The amino group in 3-aminopyrazoles can also be a key site for forming hydrogen bonds with target proteins, such as kinases. nih.gov The development of 3-amino-1H-pyrazole-based kinase inhibitors has shown that modifications at this position can influence selectivity and potency. nih.gov The free amino group can act as a hydrogen bond donor, a crucial interaction for binding to the ATP-binding site of many kinases. nih.gov

Table 1: Impact of Amino Group Modifications on Antibacterial Activity

| Compound | Modification | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 2f | N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus (including MRSA) | High activity (MIC: 1.96-7.81 µg/ml for MRSA) | nih.gov |

Effect of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at other positions on the pyrazole ring can also have a profound impact on the biological activity of this compound derivatives. The pyrazole ring itself can act as a bioisostere for an aryl group, which can enhance properties like lipophilicity and solubility. nih.gov

In the context of kinase inhibitors, small modifications on the pyrazole ring have been shown to have significant effects on the selectivity of the compounds. nih.gov For example, the presence of a t-butyl group attached to the pyrazole ring can help to stabilize the DFG-out conformation in certain kinase inhibitors. nih.gov Conversely, the introduction of some alkyl residues on the pyrazole has led to non-selective inhibitors. nih.gov

The electronic nature of these substituents is also a key factor. Electron-donating groups can increase the acidity of the pyrrole-like NH group in the pyrazole ring, which can affect its interaction with target molecules. mdpi.com The number and position of phenyl substituents on a pyrazole ring have been observed to create specific patterns of metabolic enzyme inhibition. frontiersin.org For instance, some di- and tri-phenyl substituted pyrazoles have shown potent inhibition of specific enzymes. frontiersin.org

Role of the Phenolic Moiety in Bioactivity

The phenolic moiety is a well-known pharmacophore that contributes significantly to the biological activity of many compounds, primarily through its hydroxyl group and the aromatic ring.

Contribution of Hydroxyl Group to Redox Activity and Binding

The phenolic hydroxyl group is a key functional group that can participate in crucial interactions with biological targets. It can act as both a hydrogen bond donor and acceptor, facilitating strong binding to receptor sites. marquette.edu The hydroxyl group of phenolic compounds is known to interact with amino acid residues of proteins through hydrogen bonding, which can lead to enzyme inhibition. nih.gov The number of hydroxyl groups in a phenolic compound can correlate with its inhibitory activity on certain enzymes, with a higher number of hydroxyls leading to increased inhibition. researchgate.net

Moreover, the phenolic hydroxyl group is central to the antioxidant and redox properties of these molecules. Aminophenols, which contain both an amino and a hydroxyl group, can exhibit prooxidant properties in the presence of copper ions, leading to the formation of reactive oxygen species. researchgate.net The hydroxyl and amine groups of p-aminophenol have been shown to have distinct effects on its capacitive performance in different electrolytes, indicating their differential roles in redox reactions. researchgate.net The redox potential of phenolic compounds is a critical factor in their antioxidant activity. mdpi.com

Influence of Substituents on the Phenol (B47542) Ring

Substituents on the phenol ring can modulate the electronic properties and steric hindrance of the phenolic moiety, thereby influencing its bioactivity. The position and nature of these substituents are critical. For example, in the context of inhibiting the formation of 2-phenylethylamine, 1,3-diphenols were found to be effective due to their ability to trap carbonyls, whereas 1,2- and 1,4-diphenols were less effective. nih.gov

The introduction of substituents can also affect the binding affinity of the molecule to its target. For instance, the addition of hydroxyl groups to an aromatic ring has been shown to have a significant effect on the ligand/protein binding energy in an aqueous solution. nih.gov A quantitative structure-activity relationship (QSAR) analysis of substituted phenols revealed that their rate of reaction with singlet oxygen is influenced by the nature of the substituents. osti.gov In a series of 4-aminophenol derivatives, various substitutions on the aromatic ring led to compounds with a broad spectrum of antimicrobial and antidiabetic activities. mdpi.com

Table 2: Influence of Phenol Ring Substituents on Biological Activity

| Substitution Pattern | Effect on Activity | Mechanism | Reference |

|---|---|---|---|

| 1,3-diphenols | Increased inhibition of 2-phenylethylamine formation | Carbonyl trapping | nih.gov |

| Additional hydroxyl groups | Can increase enzyme inhibition | Enhanced hydrogen bonding and binding affinity | researchgate.netnih.gov |

| Various aromatic substituents | Modulated antimicrobial and antidiabetic activities | Altered electronic and steric properties | mdpi.com |

Importance of the Linker and Overall Molecular Architecture

The length and flexibility of the linker are important determinants of activity. For instance, in a series of pyrazole derivatives, lengthening an aliphatic chain was found to lead to higher anti-inflammatory activity. nih.gov The spatial arrangement of the different moieties of the molecule is critical for its interaction with the target. The dihedral angle between the pyrazole and phenyl rings can influence how the molecule fits into a binding pocket.

Computational SAR for Predictive Modeling of this compound Derivatives

The use of computational methods is crucial in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with target macromolecules. For derivatives of this compound, computational Structure-Activity Relationship (SAR) studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, provide valuable insights into their potential as therapeutic agents, particularly as kinase inhibitors.

Molecular Docking Studies with Target Proteins